molecular formula C20H13O4P B1197102 1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate CAS No. 35193-63-6

1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate

Cat. No.: B1197102
CAS No.: 35193-63-6
M. Wt: 348.3 g/mol
InChI Key: JEHUZVBIUCAMRZ-UHFFFAOYSA-N
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Description

1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate is a chiral chemical compound widely used in various chemical reactions and industrial applications. It is known for its role as a chiral ligand and catalyst in asymmetric synthesis, making it a valuable tool in the field of organic chemistry .

Biochemical Analysis

Biochemical Properties

1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate plays a significant role in biochemical reactions, particularly in asymmetric synthesis. It interacts with various enzymes, proteins, and other biomolecules to mediate and catalyze reactions. For instance, it forms complexes with rhodium and mediates the asymmetric dipolar cycloaddition of diazo compounds . Additionally, it is used in chiral Bronsted acid-catalyzed enantioselective Mannich reactions . The nature of these interactions often involves the formation of stable complexes that facilitate the desired chemical transformations.

Cellular Effects

The effects of 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its role as a chiral ligand in hydrocarboxylation reactions can impact the synthesis of essential biomolecules within cells . These interactions can lead to changes in cellular behavior, including alterations in metabolic pathways and gene expression profiles.

Molecular Mechanism

At the molecular level, 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate exerts its effects through specific binding interactions with biomolecules. It acts as an enzyme inhibitor or activator, depending on the context of the reaction. For instance, it facilitates the controlled ring-opening homopolymerization and copolymerization of ε-caprolactone by forming stable complexes with the substrate . These interactions often result in changes in gene expression and enzyme activity, leading to the desired biochemical outcomes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific storage conditions, such as being protected from light and stored under nitrogen . Its activity may decrease over time, necessitating careful handling and storage to maintain its efficacy.

Dosage Effects in Animal Models

The effects of 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects by facilitating specific biochemical reactions. At higher doses, it can lead to toxic or adverse effects. For instance, high doses may result in enzyme inhibition or disruption of metabolic pathways, leading to cellular dysfunction . Therefore, determining the optimal dosage is crucial for achieving the desired outcomes while minimizing potential risks.

Metabolic Pathways

1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels. It plays a role in the hydrocarboxylation reactions, forming complexes with rhodium to mediate these processes . These interactions can influence the overall metabolic state of cells, affecting the synthesis and degradation of key biomolecules.

Transport and Distribution

The transport and distribution of 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate within cells and tissues are essential for its activity. It interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target areas . These interactions ensure that the compound reaches the desired cellular compartments, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate is critical for its function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization allows it to interact with the appropriate biomolecules and participate in the relevant biochemical reactions, ensuring its efficacy in various cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate can be synthesized through the reaction of 1,1’-binaphthyl-2,2’-diol with phosphorus oxychloride (POCl3) in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .

Industrial Production Methods: Industrial production of 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques .

Scientific Research Applications

Chiral Catalysis

Overview :
1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate serves as a chiral ligand in asymmetric synthesis. This application is crucial for producing enantiomerically pure compounds, which are often required in pharmaceuticals due to the varying effects of different isomers on biological systems.

Key Findings :

  • It enhances the selectivity and efficiency of reactions in organic synthesis.
  • The compound has been effectively utilized in hydrocarboxylation reactions and asymmetric dipolar cycloadditions involving rhodium complexes .

Pharmaceutical Development

Overview :
In drug discovery and development, this compound plays a vital role in synthesizing complex organic molecules.

Key Findings :

  • It is instrumental in creating compounds that target specific biological pathways.
  • The compound has shown potential in resolving racemic amines that are difficult to separate .

Material Science

Overview :
The compound is used in developing advanced materials, including polymers and nanomaterials.

Key Findings :

  • Its unique structure contributes to enhanced mechanical properties and chemical resistance in materials.
  • Research indicates its applicability in creating coatings with improved performance characteristics .

Biochemical Research

Overview :
In biochemical studies, this compound aids researchers in understanding enzyme mechanisms and interactions.

Key Findings :

  • It facilitates the exploration of biological processes that can lead to new therapeutic strategies.
  • The compound's role in studying enzyme catalysis has been highlighted as significant for advancing molecular biology .

Environmental Chemistry

Overview :
The compound has potential applications in environmental chemistry, particularly regarding pollution control.

Key Findings :

  • It is being explored for its ability to catalyze reactions that degrade pollutants.
  • Studies suggest that it could contribute to developing more effective catalysts for environmental sustainability efforts .

Analytical Chemistry

Overview :
In analytical applications, this compound is utilized to improve the separation and identification of complex mixtures.

Key Findings :

  • It enhances techniques such as chromatography, benefiting quality control across various industries.
  • Its use in capillary electrophoresis for enantioseparation has been documented as particularly effective .

Summary of Applications

Application AreaDescriptionKey Contributions
Chiral CatalysisActs as a chiral ligand for asymmetric synthesisEnhances selectivity and efficiency
Pharmaceutical DevelopmentVital for synthesizing complex organic moleculesTargets specific biological pathways
Material ScienceUsed in developing advanced materialsImproves mechanical properties and chemical resistance
Biochemical ResearchAids in studying enzyme mechanismsLeads to new therapeutic strategies
Environmental ChemistryExplored for catalyzing pollutant degradationContributes to pollution control efforts
Analytical ChemistryImproves separation techniques like chromatographyBeneficial for quality control

Comparison with Similar Compounds

  • 1,1’-Binaphthyl-2,2’-diamine
  • 1,1’-Binaphthyl-2,2’-diyl hydrogen phosphate
  • 3,3’-Bis(2,4,6-triisopropylphenyl)-1,1’-binaphthyl-2,2’-diyl hydrogenphosphate

Uniqueness: 1,1’-Binaphthyl-2,2’-diyl hydrogenphosphate is unique due to its high enantioselectivity and versatility in various asymmetric catalytic reactions. Its ability to form stable chiral complexes with a wide range of transition metals makes it a preferred choice in many synthetic applications .

Biological Activity

1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate (BINAPO) is a chiral organophosphate compound that has garnered attention for its potential biological activities and applications in catalysis. This article explores its biological activity, structural characteristics, synthesis, and applications, supported by relevant research findings and data.

Chemical Structure and Properties

This compound exists in two enantiomeric forms: (R)- and (S)-BINAPO. Its structure features a rigid binaphthyl core with phosphate groups attached at the 2,2' positions, contributing to its chirality. This unique structure allows BINAPO to act as an effective chiral ligand in various catalytic reactions.

PropertyValue
Chemical FormulaC20H13O4P
Molecular Weight348.28 g/mol
CAS Number39648-67-4
Chiral Forms(R)-BINAPO, (S)-BINAPO

Catalytic Applications

  • Organocatalysis : BINAPO has been extensively studied for its role as an organocatalyst. It facilitates the controlled ring-opening homopolymerization and copolymerization of cyclic esters such as ε-caprolactone. Research published in the Journal of the American Chemical Society highlights its effectiveness in controlling polymer architectures through asymmetric synthesis.
  • Cross-Coupling Reactions : The compound also acts as an additive in Sonogashira-type reactions when combined with copper catalysts. This combination enhances catalytic activity and efficiency in cross-coupling reactions vital for organic synthesis .
  • Chiral Recognition : Studies have demonstrated that BINAPO can influence chiral recognition processes. For instance, research investigating the interaction of BINAPO with counterions like lysine showed variations in chiral selectivity depending on pH levels, which is crucial for applications in drug development where enantiomeric purity is essential .

Study on Chiral Recognition

A study published in Scientific Research Publishing investigated the chiral recognition capabilities of BINAPO derivatives with L-undecyl leucine as a counterion. The results indicated that at pH 7, the enantiomers of BINAPO exhibited a resolution factor of approximately 1.8 when lysine was used as a counterion, demonstrating its potential utility in chiral separation techniques .

Interaction with Molecular Micelles

Research involving NMR spectroscopy characterized the binding interactions of BINAPO with chiral molecular micelles. This study provided insights into how BINAPO's structure influences its binding affinity and selectivity towards various substrates, further establishing its relevance in biochemical applications .

Safety and Handling

While BINAPO shows promise in various applications, it is classified as an irritant and should be handled with care. Recommended safety measures include using gloves and eye protection during handling to prevent skin and eye contact .

Properties

IUPAC Name

13-hydroxy-12,14-dioxa-13λ5-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaene 13-oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13O4P/c21-25(22)23-17-11-9-13-5-1-3-7-15(13)19(17)20-16-8-4-2-6-14(16)10-12-18(20)24-25/h1-12H,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEHUZVBIUCAMRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C4=C(C=CC5=CC=CC=C54)OP(=O)(O3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50188685
Record name 1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

348.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35193-63-6, 39648-67-4, 35193-64-7
Record name (±)-1,1′-Binaphthyl-2,2′-diyl hydrogen phosphate
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (-)-1,1′-Binaphthyl-2,2′-diyl hydrogen phosphate
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Record name 1,1'-Binaphthyl-2,2'-diyl hydrogen phosphate
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Record name (R)-(-)-1,1'-Binaphthalene-2,2'-diyl hydrogen phosphate
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Record name 4-hydroxydinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin 4-oxide
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Record name Dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin, 4-hydroxy-, 4-oxide, (11bS)
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate
Reactant of Route 2
1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate
Reactant of Route 3
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Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
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